Ac-rC Phosphoramidite

RNA Synthesis Solid-Phase Chemistry Oligonucleotide Manufacturing

Ac-rC Phosphoramidite (CAS 121058-88-6) is a key ribonucleoside building block in solid-phase RNA synthesis, featuring a 5′-O-DMT protecting group, a 2′-O-TBDMS group for ribose hydroxyl protection, and an N4-acetyl (Ac) group for exocyclic amine protection. With a molecular formula of C47H64N5O9PSi and a molecular weight of 902.1 g/mol, it integrates into automated oligo synthesizers for constructing therapeutic-grade RNA oligonucleotides.

Molecular Formula C47H64N5O9PSi
Molecular Weight 902.1 g/mol
Cat. No. B10831924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-rC Phosphoramidite
Molecular FormulaC47H64N5O9PSi
Molecular Weight902.1 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m1/s1
InChIKeyQKWKXYVKGFKODW-YOEDQOPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-rC Phosphoramidite: Technical Specifications and Class Definition for RNA Oligonucleotide Synthesis


Ac-rC Phosphoramidite (CAS 121058-88-6) is a key ribonucleoside building block in solid-phase RNA synthesis, featuring a 5′-O-DMT protecting group, a 2′-O-TBDMS group for ribose hydroxyl protection, and an N4-acetyl (Ac) group for exocyclic amine protection . With a molecular formula of C47H64N5O9PSi and a molecular weight of 902.1 g/mol, it integrates into automated oligo synthesizers for constructing therapeutic-grade RNA oligonucleotides . It belongs to the class of ultra-mild protecting group phosphoramidites and is frequently deployed in fast deprotection workflows.

Why Generic Substitution of Ac-rC Phosphoramidite Risks Oligonucleotide Synthesis Failure


Substituting Ac-rC Phosphoramidite with other cytidine monomers—such as standard benzoyl-protected (Bz-rC)—is technically invalid in many workflows due to severe incompatibility with modern deprotection protocols. Bz-rC undergoes transamidation side reactions with methylamine-based deprotection reagents (e.g., AMA), generating N-methylbenzamide adducts that contaminate the final oligonucleotide product and reduce crude purity . Furthermore, the acetyl group's smaller steric profile reduces coupling steric hindrance compared to bulkier protecting groups, a factor that directly influences per-cycle yield [1]. Therefore, the selection of Ac-rC is not merely a matter of preference but a requirement dictated by downstream process compatibility and final oligonucleotide purity specifications.

Quantitative Differentiation Guide for Ac-rC Phosphoramidite Procurement


Coupling Efficiency: Ac-rC Performance with ETT Activator

Ac-rC Phosphoramidite achieves a stepwise coupling efficiency of >97% when used with 0.25M ETT (5-ethylthio-1H-tetrazole) activator . While the steric hindrance of the 2′-TBDMS group inherently limits the maximum achievable coupling relative to DNA monomers, this >97% threshold is the critical benchmark for achieving >54% full-length yield for a 20-mer RNA oligonucleotide, whereas a drop to 95% per-cycle efficiency would result in a significantly lower yield of only 36% for the same 20-mer, underscoring the importance of maintaining >97% efficiency [1].

RNA Synthesis Solid-Phase Chemistry Oligonucleotide Manufacturing

Accelerated Deprotection Kinetics of Ac-rC vs. Bz-rC

The N4-acetyl protecting group on Ac-rC Phosphoramidite enables fast deprotection kinetics, achieving complete nucleobase deprotection in approximately 10 minutes at 65°C using AMA (ammonium hydroxide/methylamine 1:1) reagent . In contrast, benzoyl-protected cytidine (Bz-rC) is chemically incompatible with methylamine-containing deprotection cocktails due to transamidation side reactions that generate N-methylbenzamide impurities, necessitating longer and harsher ammonia-only protocols [1]. This difference in compatibility directly impacts process cycle time and final product purity.

RNA Deprotection Process Development AMA Reagent Compatibility

Impurity Control: TheraPure Grade Ac-rC Purity Specifications

TheraPure grade Ac-rC Phosphoramidite is manufactured under tightly controlled impurity profiles suitable for therapeutic oligonucleotide production . Key quality metrics include HPLC purity of ≥99%, with the critical M-11 impurity (a common cytidine-specific process-related impurity) controlled to ≤0.01%, and no single P(III) impurity exceeding 0.3% by 31P NMR . These specifications represent a higher analytical stringency compared to standard research-grade amidites, where single impurity thresholds may be less rigorously defined or controlled.

GMP Manufacturing Quality Control Therapeutic Oligonucleotides

Compatibility with 2′-O-Methyl RNA Fast Deprotection Workflows

The acetyl protecting group of Ac-rC enables seamless integration into fast deprotection schemes for chimeric oligonucleotides. When used in the synthesis of 2′-O-Methyl-RNA/DNA chimeras, acetyl-protected cytidine monomers are fully compatible with UltraFAST deprotection conditions (e.g., methylamine-based reagents) that achieve cleavage and deprotection in under 15 minutes [1]. This compatibility is a key differentiator from monomers with standard protecting groups, which may require extended deprotection times or alternative reagents, slowing overall workflow and limiting the efficiency of high-throughput oligonucleotide synthesis [2].

Modified RNA 2'-OMe-RNA UltraFAST Deprotection

Stability Profile: Comparative Depurination Resistance of Acetyl-Protected Cytidine

The N4-acetyl protecting group on cytidine confers a distinct stability advantage during solid-phase synthesis. While depurination (cleavage of the glycosidic bond) is a well-characterized failure pathway for purine monomers, cytidine derivatives with acetyl protection exhibit enhanced resistance to acidic depyrimidination compared to unprotected or alternative acyl-protected analogs . This stability is particularly critical during the repeated detritylation steps (acid exposure) of long RNA syntheses, where cumulative acid exposure can lead to base loss and truncated sequences [1]. The use of Ac-rC minimizes this specific degradation pathway, contributing to higher yields of full-length RNA, especially for sequences exceeding 40 nucleotides.

RNA Stability Depurination Long RNA Synthesis

Optimal Application Scenarios for Ac-rC Phosphoramidite in RNA Synthesis


Fast-Throughput Therapeutic siRNA and ASO Manufacturing

Ac-rC Phosphoramidite is ideally suited for the GMP production of short interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) where manufacturing throughput is a key cost driver. The fast 10-minute deprotection with AMA directly reduces batch cycle times, while the high coupling efficiency (>97%) ensures cost-effective yields of full-length product without excessive purification losses .

Synthesis of Long and Structurally Complex RNA Sequences

For research and therapeutic programs requiring long RNAs (e.g., guide RNAs for CRISPR, ribozymes, or mRNA fragments exceeding 60 nucleotides), the minimized steric hindrance and resistance to depurination offered by Ac-rC are critical. These properties reduce the cumulative failure rate in long syntheses, enabling higher crude purities and simplifying the purification of difficult sequences .

Synthesis of Base-Labile Modified RNA and Chimeric Oligonucleotides

In the synthesis of modified oligonucleotides containing base-labile functional groups (e.g., fluorescent dyes, biotin, or certain thiol modifiers) or in the production of 2′-OMe-RNA/DNA chimeras, the compatibility of Ac-rC with mild, fast deprotection conditions is essential. Using Ac-rC in these UltraFAST workflows prevents damage to sensitive modifications and accelerates the production of these specialized probes and therapeutic candidates .

Process Development and Scale-Up in Regulated Environments

The TheraPure grade of Ac-rC Phosphoramidite, with its rigorously defined impurity profile (including ≤0.01% M-11 impurity), provides the batch-to-batch consistency required for process validation and regulatory submissions. This level of control minimizes the risk of impurity-related out-of-specification events during scale-up, making it the preferred choice for transitioning oligonucleotide therapies from R&D to clinical manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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